3-(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid
3-(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
101063-97-2
VCID:
VC20799691
InChI:
InChI=1S/C11H12N2O5S/c1-18-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-19(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
SMILES:
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O
Molecular Formula:
C11H12N2O5S
Molecular Weight:
284.29 g/mol
3-(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid
CAS No.: 101063-97-2
Cat. No.: VC20799691
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101063-97-2 |
|---|---|
| Molecular Formula | C11H12N2O5S |
| Molecular Weight | 284.29 g/mol |
| IUPAC Name | 3-(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H12N2O5S/c1-18-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-19(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | ZDVMBZAHMSUHSS-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
| Canonical SMILES | COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator